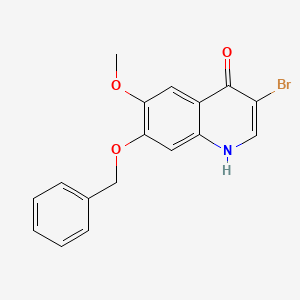
7-benzyloxy-3-bromo-6-methoxy-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzyloxy-3-bromo-6-methoxy-1H-quinolin-4-one is a synthetic organic compound with the molecular formula C17H14BrNO3 and a molecular weight of 360.2 g/mol . This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 7-benzyloxy-3-bromo-6-methoxy-1H-quinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 6-methoxyquinolin-4-one followed by benzyloxylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and benzyl chloride in the presence of a base for the benzyloxylation step . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Chemical Reactions Analysis
7-benzyloxy-3-bromo-6-methoxy-1H-quinolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Hydrolysis: The benzyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active molecules.
Biological Studies: Its derivatives are studied for their potential antibacterial and antifungal activities.
Chemical Research: It serves as a reference standard in analytical chemistry and as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The exact mechanism of action of 7-benzyloxy-3-bromo-6-methoxy-1H-quinolin-4-one depends on its specific applicationThese interactions can modulate biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 7-benzyloxy-3-bromo-6-methoxy-1H-quinolin-4-one include:
3-bromo-6-methoxy-1H-quinolin-4-one: Lacks the benzyloxy group, which may affect its biological activity and solubility.
7-benzyloxy-4-hydroxy-6-methoxyquinoline: Contains a hydroxyl group instead of a carbonyl group, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H14BrNO3 |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
3-bromo-6-methoxy-7-phenylmethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C17H14BrNO3/c1-21-15-7-12-14(19-9-13(18)17(12)20)8-16(15)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,19,20) |
InChI Key |
UEEBFKHFDNLZQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride](/img/structure/B13910970.png)
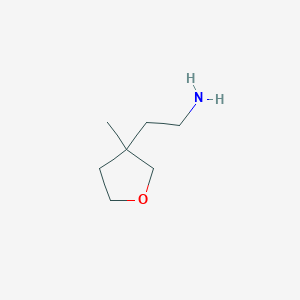
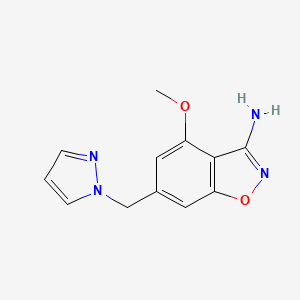
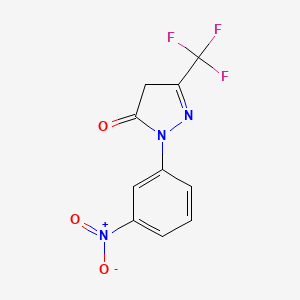

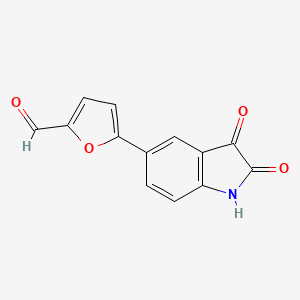
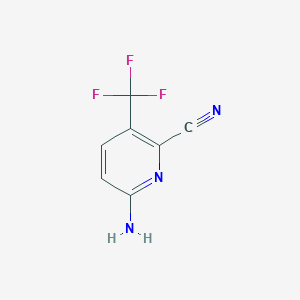
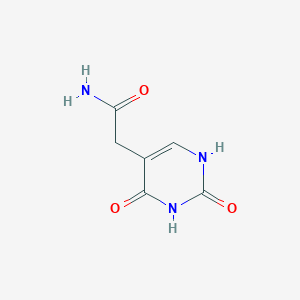
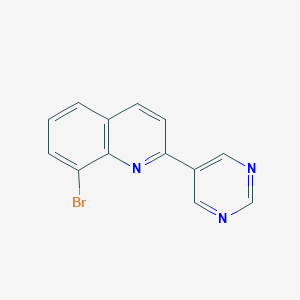
![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)
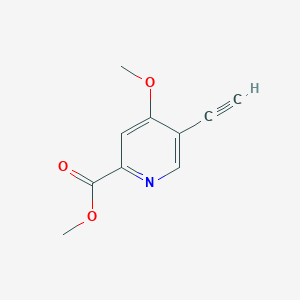
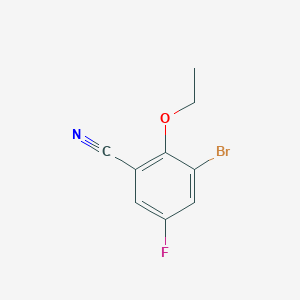

![[(Z)-5-bromopent-1-enyl]benzene](/img/structure/B13911043.png)
